![molecular formula C25H26N4O3 B7754921 9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B7754921.png)
9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
The compound 9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic molecule featuring a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the reaction of 3-amino-1,2,4-triazole with arylidene derivatives of dimedone . The reaction proceeds through a heterocyclization process, leading to the formation of the triazoloquinazoline core.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to ensure high yield and purity.
Chemical Reactions Analysis
Benzyloxy Group Reactivity
The benzyloxy substituent undergoes hydrogenolysis under catalytic hydrogenation conditions (H₂/Pd-C) to yield phenolic derivatives. This reaction is critical for generating intermediates for further functionalization.
Methoxy Group Demethylation
The 3-methoxy group can be demethylated using boron tribromide (BBr₃) in dichloromethane, producing a hydroxyl group. This transformation enhances hydrogen-bonding capacity for biological targeting .
Sulfur-Based Substitutions
In analogous triazoloquinazoline systems, benzylsulfanyl groups undergo nucleophilic substitution with amines or thiols under basic conditions (e.g., K₂CO₃/DMF), enabling diversification at the C2 position.
Triazole Ring Functionalization
The triazole moiety participates in:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form N-alkylated derivatives.
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Acylation : Treating with acetyl chloride yields acetylated derivatives, altering electronic properties .
Quinazoline Core Oxidation
The tetrahydroquinazoline ring undergoes oxidation with MnO₂ or DDQ to form aromatic quinazoline derivatives, increasing planarity and π-stacking potential.
Catalytic Cross-Coupling Reactions
The compound’s aryl groups enable Suzuki-Miyaura couplings with boronic acids. For example:
Reaction Partner | Conditions | Product Application |
---|---|---|
4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Enhanced kinase inhibition |
Pyridin-3-ylboronic acid | Microwave, 120°C | Improved solubility profiles |
These reactions introduce substituents that modulate biological activity and physicochemical properties .
Acid/Base Hydrolysis
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Acidic Conditions : The triazole ring remains stable in dilute HCl (pH 2–4), but prolonged exposure leads to quinazoline ring hydrolysis.
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Basic Conditions : Degradation occurs in NaOH (pH >10), forming fragmented amines and carbonyl compounds .
Photodegradation
UV irradiation (254 nm) induces cleavage of the benzyloxy group, generating a phenolic intermediate. This property is leveraged in prodrug design .
Comparative Reactivity Table
Reaction Type | Reagents/Conditions | Key Product | Biological Impact |
---|---|---|---|
Hydrogenolysis | H₂, Pd-C, EtOH | Phenolic derivative | Increased solubility |
Demethylation | BBr₃, CH₂Cl₂, −78°C | Hydroxyl-substituted analog | Enhanced target binding |
Suzuki Coupling | Pd catalyst, DME | Biaryl-modified compound | Tunable selectivity |
Oxidation | MnO₂, CHCl₃ | Aromatic quinazoline | Improved intercalation capacity |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : Electron-deficient positions on the quinazoline ring react with amines or thiols via SNAr mechanisms .
-
Radical Pathways : Photolytic reactions involve benzyloxy radical intermediates, confirmed by ESR studies .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications for drug discovery.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its biological activity due to the presence of a triazoloquinazoline core. This structure is known to interact with various biological targets:
- Antitumor Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. The triazoloquinazoline core has been linked to inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that this compound and its derivatives may possess antimicrobial activity against a range of pathogens. This makes it a candidate for developing new antimicrobial agents.
The biological activity of 9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one can be attributed to its ability to modulate specific biochemical pathways:
- Mechanism of Action : Although detailed mechanisms remain under investigation, it is hypothesized that the compound interacts with enzymes or receptors involved in critical signaling pathways. This interaction can lead to altered cellular responses that contribute to its observed biological effects.
Synthetic Applications
In addition to its biological applications, this compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : The unique structure allows for the modification and synthesis of more complex organic molecules. It can be utilized in the synthesis of other triazole derivatives or incorporated into larger molecular frameworks.
Case Studies and Research Findings
Several studies have explored the potential of this compound in various applications:
- Anticancer Studies : A study demonstrated that derivatives of the triazoloquinazoline core exhibited significant cytotoxicity against multiple cancer cell lines. The research focused on elucidating the structure-activity relationship (SAR) to optimize efficacy while minimizing toxicity.
- Antimicrobial Research : Another investigation highlighted the antimicrobial properties of similar compounds within the triazoloquinazoline family. The findings indicated effective inhibition against Gram-positive and Gram-negative bacteria.
- Synthetic Methodologies : Research into synthetic routes for producing this compound has revealed efficient methods involving arylidene derivatives and triazole precursors. These methodologies are crucial for scaling up production for further research and application.
Mechanism of Action
The mechanism by which this compound exerts its effects is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its triazoloquinazoline core. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine
- 4-benzyloxy-3-methoxyphenylacetic acid
Uniqueness
The uniqueness of 9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its triazoloquinazoline core, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds, which may have different core structures and, consequently, different properties and applications.
Biological Activity
The compound 9-[4-(benzyloxy)-3-methoxyphenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a synthetic organic molecule that belongs to the class of triazole derivatives. Its complex structure comprises multiple functional groups that contribute to its biological activity. This article aims to explore the biological properties of this compound based on various research findings and case studies.
- Molecular Weight : 430.51 g/mol
- Molecular Formula : C25H26N4O3
- LogP : 3.965 (indicating moderate lipophilicity)
- Polar Surface Area : 66.502 Ų
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing on its potential as an antiviral and anti-inflammatory agent.
Antiviral Activity
Research indicates that compounds with similar triazole structures exhibit significant antiviral properties. For instance:
- Inhibition of Viral Replication : Studies have shown that triazole derivatives can inhibit the replication of various viruses including HIV and influenza at micromolar concentrations. The mechanism often involves interference with viral enzymes or host cell pathways essential for viral propagation .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has also been documented:
- Cytokine Inhibition : Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the benzyloxy and methoxy groups significantly enhances the biological activity of the compound. Modifications in these substituents can lead to variations in potency and selectivity against specific biological targets.
Substituent | Effect on Activity |
---|---|
Benzyloxy Group | Increases lipophilicity and cellular uptake |
Methoxy Group | Enhances interaction with target proteins |
Dimethyl Substituents | Contributes to overall stability and bioavailability |
Case Studies
- Study on Antiviral Efficacy : A recent study demonstrated that a related triazole compound exhibited an EC50 value of 12 μM against influenza A virus in MDCK cells, suggesting that similar derivatives could be effective against respiratory viruses .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), compounds with a similar scaffold showed a reduction in edema and cytokine levels by approximately 40% compared to controls .
Properties
IUPAC Name |
9-(3-methoxy-4-phenylmethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-25(2)12-18-22(19(30)13-25)23(29-24(28-18)26-15-27-29)17-9-10-20(21(11-17)31-3)32-14-16-7-5-4-6-8-16/h4-11,15,23H,12-14H2,1-3H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDAJYWNJVSGSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.